molecular formula C12H26ClN B6218520 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride CAS No. 2742657-50-5

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride

Cat. No. B6218520
CAS RN: 2742657-50-5
M. Wt: 219.8
InChI Key:
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Description

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride, also known as DMCH-HCl, is an organic compound widely used in scientific research. It is a white solid, soluble in water and other polar solvents. DMCH-HCl is an important reagent used in organic synthesis and has been used in a variety of scientific applications.

Scientific Research Applications

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs, as well as in the synthesis of other organic compounds. It has also been used in the synthesis of polymers and organic dyes. In addition, 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride has been used in the synthesis of polycyclic aromatic hydrocarbons and heterocyclic compounds.

Mechanism of Action

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride acts as a proton-donor, donating a proton to a substrate molecule to form a new product. This process is known as nucleophilic substitution and is the basis of many organic reactions. 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride can also act as a base, accepting a proton from a substrate molecule to form a new product.
Biochemical and Physiological Effects
2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have antitumor activity, as well as the ability to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The use of 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its reaction with substrates is generally rapid and efficient. It is also relatively non-toxic and has a low vapor pressure, making it easy to handle and store. However, 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride can be toxic if inhaled or ingested, and it can react with some substrates to form potentially hazardous by-products.

Future Directions

The use of 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride in scientific research is likely to continue to expand in the future. Potential applications include the synthesis of new therapeutic agents, the development of new polymers and organic dyes, and the study of the biochemical and physiological effects of 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride on living organisms. 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride may also be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy. In addition, 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride may be used in the synthesis of complex organic molecules, such as natural products and polycyclic aromatic hydrocarbons.

Synthesis Methods

2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride can be synthesized from 4,4-dimethylcyclohexanone, a ketone that can be obtained from the condensation of cyclohexanone and methyl ethyl ketone. The ketone is reacted with hydroxylamine hydrochloride in ethanol, followed by the addition of hydrochloric acid to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4,4-dimethylcyclohexyl)-2-methylpropan-1-amine hydrochloride involves the reaction of 4,4-dimethylcyclohexanone with methylamine followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 2-chloro-2-methylpropane to form the hydrochloride salt.", "Starting Materials": [ "4,4-dimethylcyclohexanone", "methylamine", "sodium borohydride", "2-chloro-2-methylpropane", "hydrochloric acid" ], "Reaction": [ "4,4-dimethylcyclohexanone is reacted with excess methylamine in the presence of a catalyst such as para-toluenesulfonic acid to form the imine.", "The resulting imine is then reduced with sodium borohydride in a suitable solvent such as ethanol to form the amine.", "The amine is then reacted with 2-chloro-2-methylpropane in the presence of a base such as potassium carbonate to form the hydrochloride salt.", "The hydrochloride salt is then isolated by filtration and washed with hydrochloric acid to remove any impurities." ] }

CAS RN

2742657-50-5

Molecular Formula

C12H26ClN

Molecular Weight

219.8

Purity

95

Origin of Product

United States

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